1-Iodo-1H,1H,2H,2H-perfluoro(4,7,10,13,16-pentamethyl-5,8,11,14,17-pentaoxaeicosane)
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Overview
Description
1-Iodo-1H,1H,2H,2H-perfluoro(4,7,10,13,16-pentamethyl-5,8,11,14,17-pentaoxaeicosane) is a complex fluorinated compound with the molecular formula C20H4F37IO5. It is characterized by its high fluorine content and the presence of an iodine atom, which imparts unique chemical properties. This compound is part of a class of perfluorinated compounds known for their stability and resistance to degradation.
Preparation Methods
Chemical Reactions Analysis
1-Iodo-1H,1H,2H,2H-perfluoro(4,7,10,13,16-pentamethyl-5,8,11,14,17-pentaoxaeicosane) undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the perfluorinated backbone.
Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents, and nucleophiles. Reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iodo-1H,1H,2H,2H-perfluoro(4,7,10,13,16-pentamethyl-5,8,11,14,17-pentaoxaeicosane) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique fluorine content.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of 1-Iodo-1H,1H,2H,2H-perfluoro(4,7,10,13,16-pentamethyl-5,8,11,14,17-pentaoxaeicosane) is primarily related to its chemical structure. The perfluorinated backbone provides stability and resistance to chemical and biological degradation, while the iodine atom can participate in various chemical reactions. The compound’s effects are mediated through interactions with molecular targets, including enzymes and receptors, depending on the specific application .
Comparison with Similar Compounds
1-Iodo-1H,1H,2H,2H-perfluoro(4,7,10,13,16-pentamethyl-5,8,11,14,17-pentaoxaeicosane) can be compared with other perfluorinated compounds, such as:
1-Iodo-1H,1H,2H,2H-perfluorodecane: Similar in structure but with a shorter perfluorinated chain, leading to different physical and chemical properties.
Perfluorooctyl iodide: Another related compound with a shorter chain length and different applications.
Biological Activity
1-Iodo-1H,1H,2H,2H-perfluoro(4,7,10,13,16-pentamethyl-5,8,11,14,17-pentaoxaeicosane) is a fluorinated compound characterized by its unique molecular structure and high fluorine content. Its molecular formula is C20H4F37IO5 with a molecular weight of approximately 1154.09 g/mol. This compound is of significant interest due to its potential applications in various fields including biology and medicine.
The compound features a perfluorinated backbone which imparts remarkable stability and resistance to degradation. The presence of an iodine atom enhances its reactivity and allows for participation in various chemical reactions.
Property | Value |
---|---|
Molecular Formula | C20H4F37IO5 |
Molecular Weight | 1154.09 g/mol |
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
The biological activity of 1-Iodo-1H,1H,2H,2H-perfluoro(4,7,10,13,16-pentamethyl-5,8,11,14,17-pentaoxaeicosane) is primarily attributed to its unique chemical structure. The perfluorinated segments provide stability while the iodine atom can engage in nucleophilic substitution reactions. This mechanism allows the compound to interact with various biological targets such as enzymes and receptors.
Imaging and Contrast Agents
Due to its high fluorine content and stability, this compound has been explored for use in biological imaging as a contrast agent. The unique properties of fluorinated compounds make them suitable for enhancing the visibility of biological tissues in imaging techniques such as MRI and CT scans.
Drug Delivery Systems
Research indicates potential applications in drug delivery systems where the compound could serve as a carrier for therapeutic agents. Its chemical stability and ability to modify surface properties make it a candidate for enhancing the bioavailability of drugs.
Study 1: Imaging Applications
In a study evaluating the efficacy of fluorinated compounds as imaging agents, 1-Iodo-1H,1H,2H,2H-perfluoro(4,7,10,13,16-pentamethyl-5,8,11,14,17-pentaoxaeicosane) demonstrated enhanced contrast in MRI scans compared to non-fluorinated counterparts. The results indicated improved visualization of soft tissues due to the compound's unique chemical properties.
Study 2: Drug Delivery Mechanisms
Another investigation focused on the use of this compound in targeted drug delivery systems. The study highlighted its ability to encapsulate hydrophobic drugs effectively while maintaining stability under physiological conditions. This characteristic is crucial for developing effective therapeutic strategies.
Properties
IUPAC Name |
1,1,1,2,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]-5-iodopentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H4F37IO5/c21-3(22,1-2-58)5(25,11(33,34)35)59-17(50,51)7(27,13(39,40)41)61-19(54,55)9(29,15(45,46)47)63-20(56,57)8(28,14(42,43)44)62-18(52,53)6(26,12(36,37)38)60-16(48,49)4(23,24)10(30,31)32/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGUVXXOAQWMRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H4F37IO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1154.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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